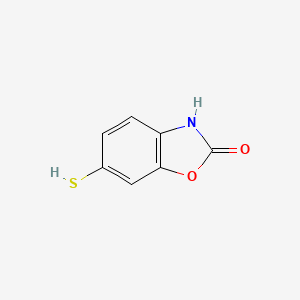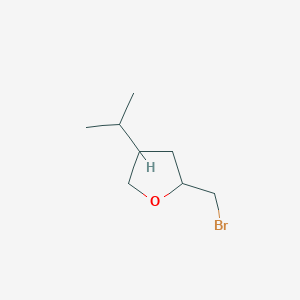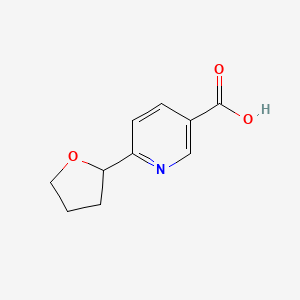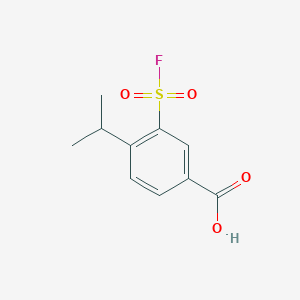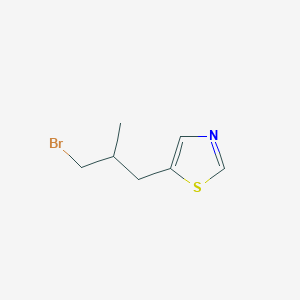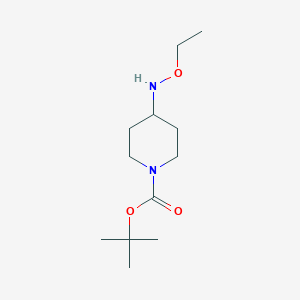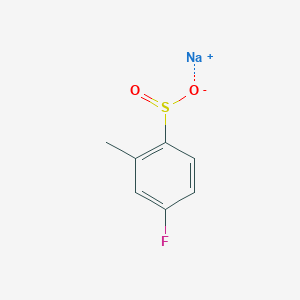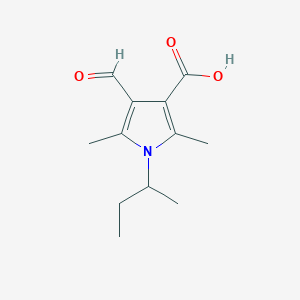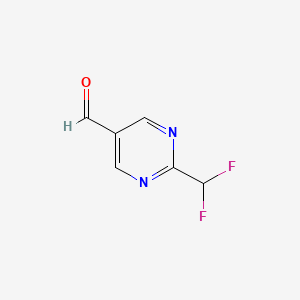
2-(Difluoromethyl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H4F2N2O and a molecular weight of 158.11 g/mol . It is a pyrimidine derivative, characterized by the presence of a difluoromethyl group at the 2-position and an aldehyde group at the 5-position of the pyrimidine ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles and specific catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(Difluoromethyl)pyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the aldehyde group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate biological pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- 2-(Ethylthio)pyrimidine-5-carbaldehyde
- 2-(Methylthio)pyrimidine-5-carbaldehyde
Uniqueness
2-(Difluoromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C6H4F2N2O |
|---|---|
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H4F2N2O/c7-5(8)6-9-1-4(3-11)2-10-6/h1-3,5H |
Clave InChI |
PNHVEBNWBBVYPB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


